

A Comparative Structural Analysis of AimR Receptors from Diverse Bacteriophages

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gmprga*

Cat. No.: *B12375447*

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional nuances of the phage Arbitrium communication system's key receptor.

The discovery of the Arbitrium (Aim) system, a quorum-sensing mechanism in bacteriophages, has unveiled a sophisticated layer of viral communication that dictates the lysis-lysogeny decision.^[1] At the heart of this system lies the AimR receptor, a transcription factor that senses the concentration of the signaling peptide AimP.^[1] This guide provides a detailed structural comparison of AimR receptors from different bacteriophages, supported by experimental data, to facilitate a deeper understanding of their function and potential as therapeutic targets.

Quantitative Comparison of AimR Receptor Properties

To provide a clear overview of the key differences and similarities between AimR receptors from various phages, the following table summarizes critical quantitative data.

Property	AimR from Bacillus phage SPbeta	AimR from Bacillus phage phi3T	AimR from Bacillus phage Katmira
Cognate AimP Peptide Sequence	GMPRGA[2]	SAIRGA[2]	GMSGVA[1]
Crystal Structure Resolution (Apo form)	2.20 Å	Dimeric crystal structure determined[3]	1.95 Å[1]
Crystal Structure Resolution (Peptide-bound)	1.92 Å	Monomeric crystal structure of a mutant determined[3]	2.7 Å[1]
DNA Binding Affinity (Kd)	101 nM (for a 51 bp DNA segment)	1256.9 ± 217.6 nM	Not Reported
Peptide Binding Affinity (Kd)	Not directly reported, but specific binding confirmed by thermal shift assay (~10°C Tm shift)[2]	22.9 ± 0.5 nM	Not Reported
Amino Acid Sequence Identity (vs. SPbeta AimR)	100%	Not explicitly stated, but differences in peptide specificity suggest sequence divergence in the binding pocket.	66.9% overall identity[1]

Structural Insights into AimR Function

The AimR receptor is a homodimeric protein composed of two principal domains: an N-terminal helix-turn-helix (HTH) DNA-binding domain and a C-terminal tetratricopeptide repeat (TPR) domain responsible for recognizing the AimP peptide.[4] The structural arrangement of these domains is crucial for the receptor's dual function as a DNA-binding protein and a peptide sensor.

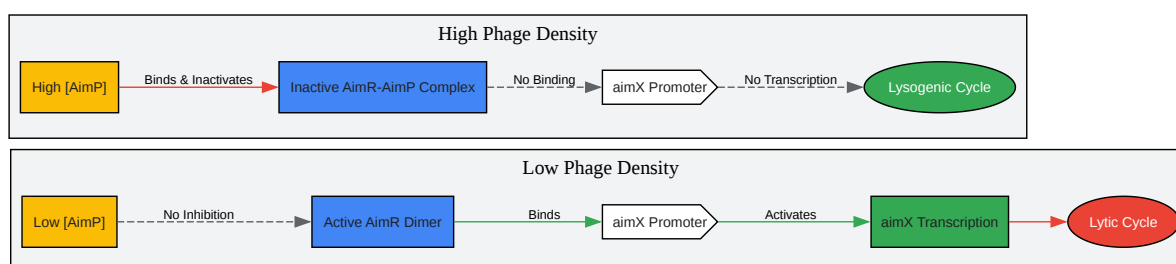
In the absence of the AimP peptide, the AimR dimer binds to a specific palindromic sequence in the promoter region of the aimX gene, activating its transcription and promoting the lytic cycle. [2] The HTH motifs of the dimer interact with the major grooves of the DNA.

Upon binding of the cognate AimP peptide to the TPR domain, AimR undergoes a conformational change that inhibits its DNA-binding activity, leading to the suppression of aimX transcription and favoring lysogeny.[2] Interestingly, the mechanism of inhibition appears to differ between phages. In SPbeta phage, peptide binding induces a more compact conformation of the AimR dimer, which is no longer compatible with DNA binding.[5] In contrast, for the phi3T phage, it was initially proposed that peptide binding leads to the dissociation of the AimR dimer into inactive monomers, although more recent evidence suggests it also remains dimeric but in an extended conformation that prevents DNA binding.[3][4]

The specificity of the AimP-AimR interaction is remarkable, with each AimR receptor preferentially binding its cognate AimP peptide.[2] This specificity is determined by the amino acid residues within the peptide-binding pocket of the TPR domain.[1] For instance, the AimR of SPbeta phage is stabilized by the **GMPRGA** peptide but not by the SAIRGA peptide from phi3T.[2]

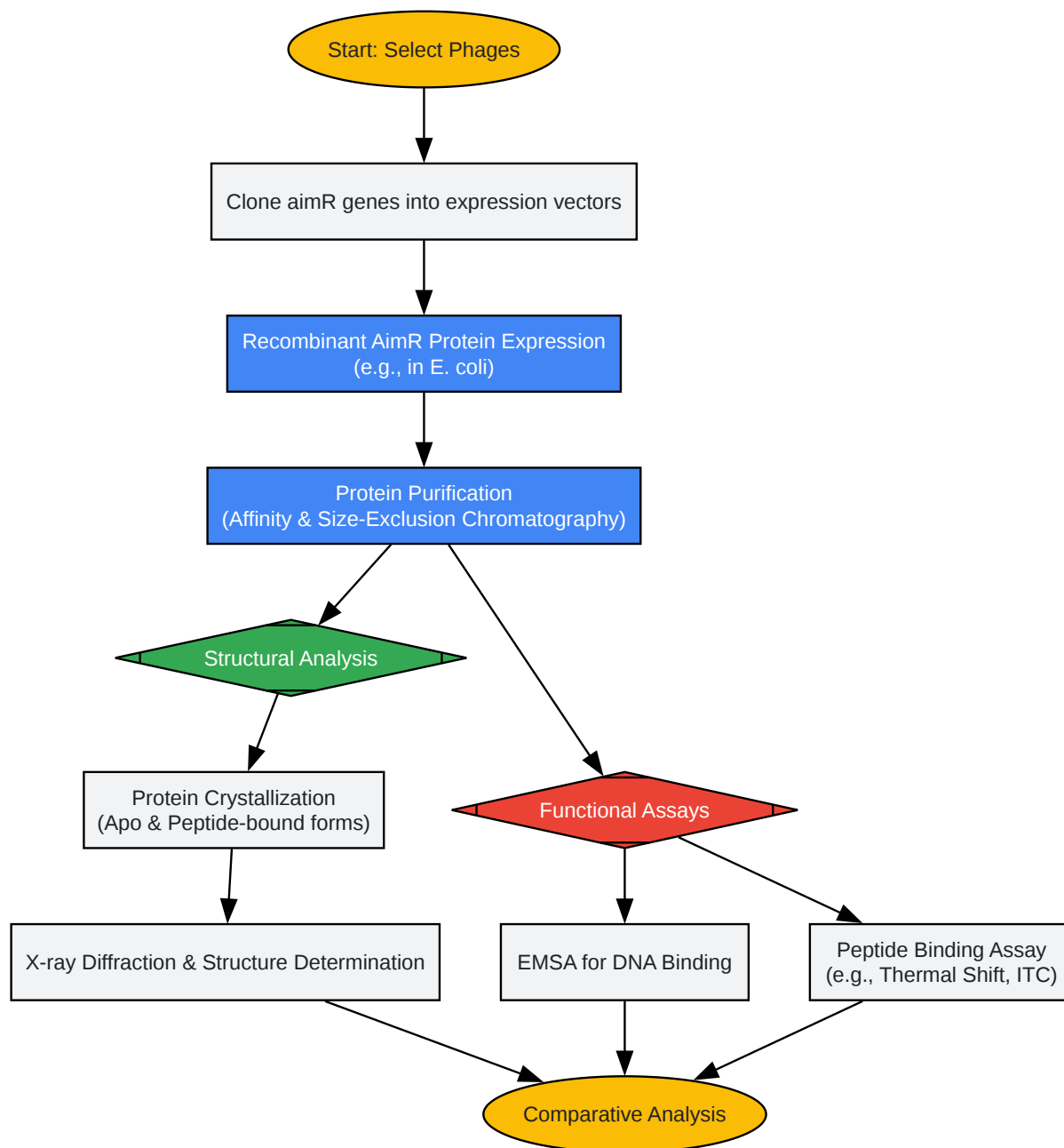
Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.



[Click to download full resolution via product page](#)

Caption: The Arbitrium signaling pathway in bacteriophages.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Insights into the mechanism of action of the arbitrium communication system in SPbeta phages - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Deciphering the Molecular Mechanism Underpinning Phage Arbitrium Communication Systems - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. AimR Adopts Preexisting Dimer Conformations for Specific Target Recognition in Lysis-Lysogeny Decisions of Bacillus Phage phi3T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of AimP signaling molecule recognition by AimR in Spbeta group of bacteriophages - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. The life cycle of SPβ and related phages - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [A Comparative Structural Analysis of AimR Receptors from Diverse Bacteriophages]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12375447#structural-comparison-of-aimr-receptors-from-different-phages>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com